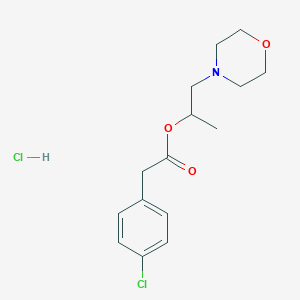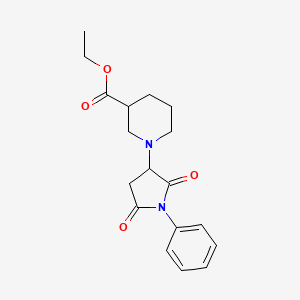![molecular formula C17H21BrClNO2 B4017916 1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4017916.png)
1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride
描述
Synthesis Analysis
The synthesis of related compounds involves novel routes and methodologies. For instance, novel uterine relaxants were synthesized utilizing structural hybridization principles, showcasing a method that could potentially be adapted for synthesizing "1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride" (Viswanathan et al., 2005). Another approach involved the reductive amination of substituted phenoxyacetones, indicating a versatile pathway that might be relevant for this compound's synthesis (Xi et al., 2011).
Molecular Structure Analysis
The detailed molecular structure analysis often involves X-ray diffraction techniques. For example, the synthesis and crystal structure analysis of a related compound provided insights into the arrangement and bonding within the molecule, potentially applicable to "1-(4-bromophenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride" (He et al., 2011).
Chemical Reactions and Properties
Chemical properties, including reactivity with other compounds and stability under various conditions, are crucial. The compound's structure, especially the presence of functional groups like phenoxy, amino, and hydrochloride, dictates its reactions. For instance, the reactivity of similar compounds with ligands and their supramolecular structures have been explored, highlighting potential chemical behaviors (Xie et al., 2005).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal form are influenced by the compound's molecular structure. Polymorphism, for example, can significantly affect a compound's physical properties and its application in various fields (Vogt et al., 2013).
作用机制
安全和危害
未来方向
The future research directions for this compound could include studying its synthesis, properties, and potential applications. This could involve developing more efficient synthesis methods, investigating its reactivity, or exploring its potential uses in fields such as medicine or materials science .
属性
IUPAC Name |
1-(4-bromophenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2.ClH/c1-13(14-5-3-2-4-6-14)19-11-16(20)12-21-17-9-7-15(18)8-10-17;/h2-10,13,16,19-20H,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQYQGSPDKQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4017838.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4017854.png)
![(2,4-dimethylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B4017862.png)
![1-[(4-bromophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017873.png)
![methyl N-[2-(2-furoylamino)benzoyl]isoleucinate](/img/structure/B4017890.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4017895.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B4017902.png)
![5,5'-[methylenebis(thio)]bis[1-(1,3-benzodioxol-5-yl)-1H-tetrazole]](/img/structure/B4017906.png)
![3-[(cyclopropylmethyl)(propyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017919.png)
![1-benzyl-2-imino-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4017926.png)
![ethyl 4-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4017927.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4017929.png)
